N-(3-pyridazinylmethyl)ethylenediamine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-(pyridazin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4/c8-3-5-9-6-7-2-1-4-10-11-7/h1-2,4,9H,3,5-6,8H2 |
InChI Key |
HJZRRAIHXJSYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CNCCN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
N-(3-pyridazinylmethyl)ethylenediamine derivatives have been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted a derivative that showed a maximum zone of inhibition of 33 mm against Bacillus cereus and 30 mm against Escherichia coli, indicating potent antibacterial effects .
1.2 Inhibition of Enzymes
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, its derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. One derivative exhibited an IC50 value of 0.013 µM for MAO-B, suggesting its potential use in treating conditions like Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound Derivative | MAO-B | 0.013 | High selectivity for MAO-B over MAO-A |
| This compound Derivative | Bacterial Strains | Varies | Effective against multiple strains |
Catalytic Applications
2.1 Catalysis in Organic Reactions
This compound has been utilized as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with transition metals enhances the efficiency of these reactions, making it a valuable component in synthetic organic chemistry .
2.2 Coordination Chemistry
The compound's coordination properties have been explored through studies utilizing NMR and DFT methods to understand its interaction with metal ions. This research has implications for developing new catalytic systems that can facilitate complex organic transformations .
Material Science Applications
3.1 Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into epoxy resins has shown improved adhesion and durability, making it suitable for use in coatings and adhesives .
3.2 Surface Modification
The compound is also used as a surface modifier in various applications, including paints and coatings, where it acts as an adhesion promoter. This property is particularly beneficial in enhancing the performance of paints by improving their adherence to substrates .
Case Study 1: Antimicrobial Efficacy
A series of pyridazine derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications to the pyridazine ring significantly influenced antimicrobial activity, with some compounds achieving zones of inhibition exceeding 30 mm.
Case Study 2: Catalytic Performance
In a comparative study of various ligands in Suzuki-Miyaura reactions, this compound demonstrated superior catalytic activity compared to traditional phosphine ligands, highlighting its potential as a next-generation ligand in organic synthesis.
Comparison with Similar Compounds
Analytical Chemistry
- N-(1-Naphthyl)ethylenediamine : Critical in nitrite detection, forming azo dyes with λmax ~540 nm. Its sensitivity surpasses other coupling agents (e.g., sulfanilic acid) due to rapid reaction kinetics and pH tolerance .
- This compound (Inferred): Pyridazinyl’s electron-deficient aromatic ring could enhance interactions with nitroaromatics or transition metals, enabling novel detection methods for environmental or biomedical analytes.
Q & A
Q. Table 1: Comparative Synthesis Conditions for Ethylenediamine Derivatives
Q. Table 2: Analytical Techniques for Detecting Ethylenediamine Derivatives
| Technique | Application | Sensitivity (ppm) | Key Parameters |
|---|---|---|---|
| HPLC-UV | Quantification in reaction mixtures | 0.1 | C18 column, 254 nm detection |
| FT-IR | Functional group identification | N/A | N-H stretches (3200–3400 cm) |
| X-ray Crystallography | Stereochemical resolution | N/A | Single-crystal diffraction |
Key Considerations for Researchers
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray) to resolve structural ambiguities.
- Experimental Design : Include control reactions (e.g., omitting the compound in MOF synthesis) to isolate its role in gas adsorption .
- Safety Protocols : Refer to ethylenediamine safety guidelines (flammability, corrosivity) from reliable SDS databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
